5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid
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Overview
Description
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid is a complex organic compound characterized by the presence of azido groups and a sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the azido groups through diazotization followed by azidation. The sulfonic acid group can be introduced via sulfonation reactions. The key steps include:
Diazotization: Conversion of an amine group to a diazonium salt using nitrous acid.
Azidation: Substitution of the diazonium group with an azido group using sodium azide.
Sulfonation: Introduction of the sulfonic acid group using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, such as the Staudinger reaction with phosphines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phosphine oxide and amine derivatives.
Scientific Research Applications
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid depends on its specific application. In bioconjugation, the azido groups react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-5-amino-1,2,4-triazole
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid is unique due to the combination of azido groups and a sulfonic acid moiety, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and reactive functionalities.
Properties
CAS No. |
91811-15-3 |
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Molecular Formula |
C15H10N6O4S |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-azido-2-[3-(4-azidophenyl)-3-oxoprop-1-enyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H10N6O4S/c16-20-18-12-5-1-10(2-6-12)14(22)8-4-11-3-7-13(19-21-17)9-15(11)26(23,24)25/h1-9H,(H,23,24,25) |
InChI Key |
PARKLJGCHJVVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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